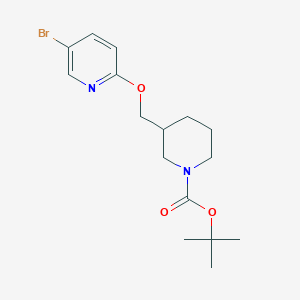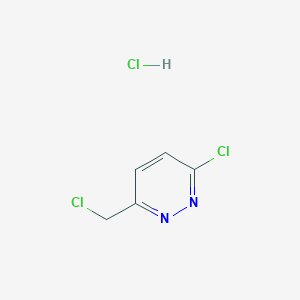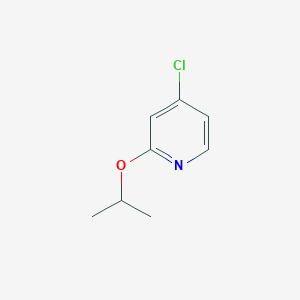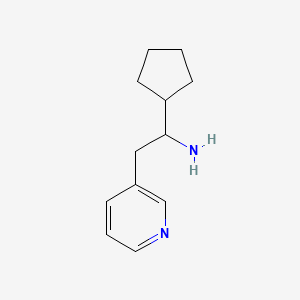
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine
Overview
Description
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 1248046-98-1 . It has a molecular weight of 190.29 and a molecular formula of C12H18N2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2 . The Canonical SMILES representation is C1CCC(C1)C(CC2=CN=CC=C2)N . Physical And Chemical Properties Analysis
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine has a molecular weight of 190.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 190.146998583 g/mol . The Topological Polar Surface Area is 38.9 Ų . It has a Heavy Atom Count of 14 .Scientific Research Applications
Pharmacology: Potential Therapeutic Agent Synthesis
“1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine” has potential applications in pharmacology as a precursor for the synthesis of various therapeutic agents. Its structural features, particularly the pyridine moiety, are common in molecules that exhibit biological activity. This compound could be utilized in the development of new drugs targeting central nervous system disorders due to its potential interaction with neurotransmitter receptors .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound may serve as an inhibitor or modulator for certain enzymes. The pyridinyl group can interact with active sites or allosteric sites on enzymes, potentially influencing their activity. This makes it valuable for studying enzyme kinetics and mechanisms .
Medicinal Chemistry: Lead Compound Optimization
Within medicinal chemistry, “1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine” can be a lead compound for optimization. Its core structure can be modified to improve its pharmacokinetic properties, such as solubility and metabolic stability, enhancing its potential as a drug candidate .
Organic Synthesis: Building Block for Complex Molecules
This compound is a versatile building block in organic synthesis. It can undergo various chemical reactions, including alkylation, acylation, and coupling, to create complex molecules with potential applications in different scientific fields, from materials science to pharmaceuticals .
Chemical Engineering: Process Development
In chemical engineering, this compound’s synthesis and purification processes can be optimized for large-scale production. Understanding its physical and chemical properties is crucial for designing efficient and cost-effective manufacturing processes .
Materials Science: Functional Material Precursor
Lastly, in materials science, “1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine” could be used to synthesize functional materials. Its incorporation into polymers or coatings could impart unique electrical or optical properties, useful in developing advanced materials for technology applications .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-pyridylethylamine, are known to act as histamine agonists, specifically for the h1 subtype .
Mode of Action
If it behaves similarly to 2-Pyridylethylamine, it may interact with histamine receptors, leading to a cascade of intracellular events .
Pharmacokinetics
Its molecular weight of 19028 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is recommended to be 4°C , suggesting that temperature could affect its stability.
properties
IUPAC Name |
1-cyclopentyl-2-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCIBXIFBMSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)
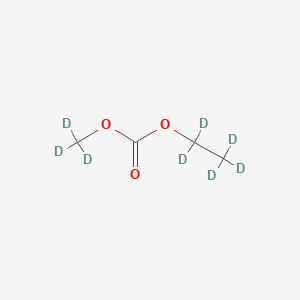
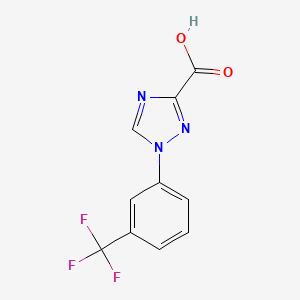
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)




